6-Chloronicotinic acid (CAS 5326-23-8) is a halogenated heteroaromatic building block extensively utilized in the synthesis of agrochemicals and pharmaceutical active ingredients. Featuring a pyridine ring substituted with a carboxylic acid at the 3-position and a chlorine atom at the 6-position, this compound serves as a critical bifunctional precursor. Its baseline properties include a molecular weight of 157.55 g/mol, a melting point of approximately 190 °C (with decomposition), and a predicted pKa of 3.24 . Commercially procured as an off-white to beige crystalline powder, it offers reliable solubility in polar organic solvents and water, making it a highly processable intermediate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling workflows.
Procuring generic 'chloronicotinic acid' or substituting 6-chloronicotinic acid with its regioisomer, 2-chloronicotinic acid, critically compromises downstream synthesis and formulation. The position of the chlorine atom fundamentally alters both the electronic landscape of the pyridine ring and the steric environment around the carboxylic acid [1]. For instance, 2-chloronicotinic acid exhibits a significantly lower pKa and forms acid-to-pyridine catemer motifs in the solid state, which alters its thermal profile and solubility kinetics [2]. Furthermore, in cross-coupling and SNAr reactions, the 6-chloro position offers distinct regioselectivity and activation compared to the 2-chloro position. Attempting to use unhalogenated nicotinic acid as a cheaper baseline substitute necessitates hazardous, multi-step chlorination (e.g., using POCl3), which introduces toxic phosphorus waste, lowers overall yield, and fails to meet scalable manufacturing standards[1].
The regiochemistry of the chlorine substituent dictates the thermodynamic acidity of the carboxylic acid group. 6-Chloronicotinic acid exhibits a predicted pKa of 3.24 , whereas its regioisomer 2-chloronicotinic acid has a substantially lower pKa of 2.07 due to the strong ortho-inductive effect of the adjacent chlorine atom [1]. This 1.17 pKa unit difference means that 6-chloronicotinic acid requires a less acidic environment to remain protonated and exhibits different salt-formation kinetics when reacted with basic APIs or amines.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 6-Chloronicotinic acid: pKa ~3.24 |
| Comparator Or Baseline | 2-Chloronicotinic acid: pKa ~2.07 |
| Quantified Difference | 1.17 pKa unit difference (over 10-fold difference in acidity) |
| Conditions | Standard aqueous conditions (Predicted/Experimental baseline) |
This significant difference in acidity dictates the choice of buffers, bases, and solvents required for successful API salt screening and aqueous phase extractions.
Crystallographic analysis reveals that 6-chloronicotinic acid forms centrosymmetric dimers via intermolecular hydrogen bonds between its carboxylic groups, supplemented by weak Cl···Cl interactions [1]. In stark contrast, 2-chloronicotinic acid and unsubstituted nicotinic acid form acid-to-pyridine hydrogen-bonded catemer motifs[1]. This distinct dimeric packing in 6-chloronicotinic acid contributes to a higher thermal decomposition threshold (melting point ~190 °C) compared to 2-chloronicotinic acid (melting point ~176–178 °C).
| Evidence Dimension | Solid-State Hydrogen Bonding and Melting Point |
| Target Compound Data | 6-Chloronicotinic acid: Centrosymmetric dimers, MP ~190 °C (dec.) |
| Comparator Or Baseline | 2-Chloronicotinic acid: Acid-to-pyridine catemers, MP ~176–178 °C (dec.) |
| Quantified Difference | Distinct supramolecular packing resulting in a ~12–14 °C higher thermal stability threshold |
| Conditions | Single-crystal X-ray diffraction and standard melting point analysis |
The dimeric packing and higher decomposition temperature of 6-chloronicotinic acid provide a wider thermal window for rigorous drying cycles and high-temperature melt processing.
As a halogenated heteroaromatic, 6-chloronicotinic acid serves as an advanced intermediate that enables direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) at the C6 position [1]. Compared to the baseline nicotinic acid, which lacks this halogen handle, procuring 6-chloronicotinic acid bypasses the need for harsh N-oxidation and subsequent chlorination with hazardous reagents like POCl3. For example, 6-chloronicotinic acid can be directly converted into 6-aminonicotinic acid derivatives or cross-coupled with terminal alkynes in high yields (>69-80%) under mild conditions [1], streamlining multi-step pharmaceutical syntheses.
| Evidence Dimension | Synthetic Route Efficiency to C6-Substituted Derivatives |
| Target Compound Data | 6-Chloronicotinic acid: Direct SNAr/coupling (1-step functionalization) |
| Comparator Or Baseline | Nicotinic acid: Requires N-oxidation and POCl3 chlorination (3+ steps) |
| Quantified Difference | Eliminates at least 2 synthetic steps and the generation of toxic phosphorus/chlorinated waste |
| Conditions | Standard laboratory to pilot-scale API synthesis |
Procuring the pre-halogenated 6-chloronicotinic acid significantly reduces hazardous reagent handling, waste disposal costs, and overall process time in industrial manufacturing.
Due to its structural role as a core degradation product and precursor, 6-chloronicotinic acid is the exact standard required for environmental monitoring and the synthesis of neonicotinoid analogs like imidacloprid and acetamiprid [1].
The specific SNAr reactivity of the 6-chloro position makes this compound an ideal starting material for synthesizing complex pharmaceutical candidates, such as netupitant, where regioselective amination is critical [2].
The C6 halogen handle is perfectly primed for Sonogashira cross-coupling, enabling the efficient attachment of alkynyl groups required for the synthesis of tazarotene and related dermatological APIs[3].
Irritant